Diethyl dioxobutanedioate

Descripción general

Descripción

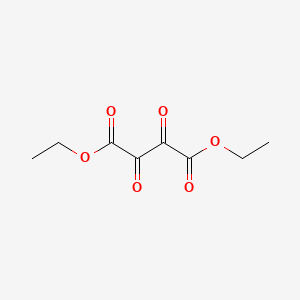

Diethyl dioxobutanedioate is a useful research compound. Its molecular formula is C8H10O6 and its molecular weight is 202.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

Diethyl succinate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the production of:

- Antibiotics : Used in the synthesis of certain beta-lactam antibiotics.

- Anti-inflammatory drugs : Acts as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).

Food Science

In the food industry, diethyl succinate is recognized for its role as a flavoring agent. It contributes to the aroma profile of several food products, particularly in:

- Wines : Enhances the fruity notes in sparkling wines and rice wines .

- Flavoring agents : Used in various food additives to impart fruity flavors.

Chemical Synthesis

Diethyl succinate is employed in various chemical reactions, including:

- Esterification reactions : It acts as an esterifying agent for alcohols.

- Synthesis of polymers : Utilized in the production of biodegradable polymers and polyesters.

Biochemical Research

The compound is studied for its metabolic pathways, particularly in yeast fermentation processes:

- Metabolite Studies : Diethyl succinate is produced by Saccharomyces cerevisiae during fermentation, making it significant in studies related to yeast metabolism and bioethanol production .

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceutical Industry | Intermediate for antibiotics | Important for beta-lactam synthesis |

| Food Science | Flavoring agent | Key component in wine aroma |

| Chemical Synthesis | Esterification reactions | Used to produce esters from alcohols |

| Biochemical Research | Metabolite in yeast fermentation | Relevant for bioethanol production |

Case Study 1: Use in Antibiotic Synthesis

A study demonstrated the efficacy of diethyl succinate as an intermediate in synthesizing a novel antibiotic compound. The reaction conditions were optimized to yield high purity and yield, showcasing its importance in pharmaceutical applications.

Case Study 2: Flavor Profile Enhancement

Research conducted on sparkling wine fermentation highlighted how diethyl succinate significantly contributes to the sensory attributes of the final product. The study emphasized its role in enhancing fruity aromas, which are crucial for consumer acceptance.

Case Study 3: Biodegradable Polymer Development

A recent project focused on utilizing diethyl succinate in developing biodegradable polymers. The results indicated that polymers synthesized using this compound exhibited favorable mechanical properties and degradation rates, making them suitable for environmentally friendly applications.

Propiedades

Número CAS |

59743-08-7 |

|---|---|

Fórmula molecular |

C8H10O6 |

Peso molecular |

202.16 g/mol |

Nombre IUPAC |

diethyl 2,3-dioxobutanedioate |

InChI |

InChI=1S/C8H10O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3 |

Clave InChI |

HYFOWJVQCLIAIO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)C(=O)C(=O)OCC |

SMILES canónico |

CCOC(=O)C(=O)C(=O)C(=O)OCC |

Key on ui other cas no. |

59743-08-7 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.